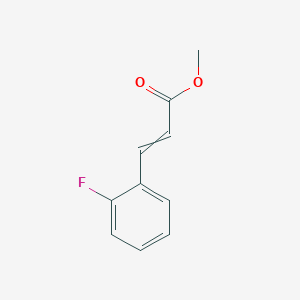
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester is an organic compound with the molecular formula C10H9FO2. It is a derivative of cinnamic acid, where a fluorine atom is substituted at the second position of the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester can be synthesized through several methods. One common approach involves the reaction of methyl cinnamate with a fluorinating agent. For instance, the reaction of methyl cinnamate with Selectfluor in the presence of a base can yield methyl 2-fluorocinnamate . Another method involves the use of fluorinated reagents in a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of methyl 2-fluorocinnamate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and reaction conditions is crucial to achieve efficient production. Common industrial methods may include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid.
Reduction: Formation of 2-fluorobenzyl alcohol.
Substitution: Formation of various substituted cinnamates depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-fluorocinnamate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl cinnamate
- Methyl 4-fluorocinnamate
- Methyl 4-hydroxycinnamate
Uniqueness
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester is unique due to the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to methyl cinnamate, the fluorine substitution at the second position can enhance its stability and alter its interaction with biological targets. This makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
CAS No. |
59845-58-8 |
|---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
methyl 3-(2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChI Key |
HEGMSNMENPDWJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















